molecular formula C9H18S2 B14624546 1-Heptene, 1,1-bis(methylthio)- CAS No. 56772-88-4

1-Heptene, 1,1-bis(methylthio)-

Cat. No.: B14624546
CAS No.: 56772-88-4
M. Wt: 190.4 g/mol
InChI Key: LYIHDOXKLXPWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptene, 1,1-bis(methylthio)- (C₉H₁₈S₂) is a sulfur-containing organic compound characterized by a heptene backbone substituted with two methylthio (-SMe) groups at the 1-position. This compound belongs to the class of alkenes with thioether functionalities, which are known for their utility in organic synthesis, particularly in multicomponent reactions (MCRs) and as intermediates for heterocyclic frameworks.

Properties

CAS No.

56772-88-4

Molecular Formula

C9H18S2

Molecular Weight

190.4 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)hept-1-ene

InChI

InChI=1S/C9H18S2/c1-4-5-6-7-8-9(10-2)11-3/h8H,4-7H2,1-3H3

InChI Key

LYIHDOXKLXPWAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptene, 1,1-bis(methylthio)- typically involves the reaction of 1-heptene with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-Heptene, 1,1-bis(methylthio)- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Heptene, 1,1-bis(methylthio)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Heptene, 1,1-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce methylthio groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Heptene, 1,1-bis(methylthio)- and analogous compounds:

Compound Molecular Formula Molecular Weight Key Features Applications
1-Heptene, 1,1-bis(methylthio)- C₉H₁₈S₂ 190.36 g/mol Long-chain alkene with two methylthio groups; potential for regioselective reactions. Limited direct data; inferred use in polymer chemistry or as a ligand in catalysis.
1,1-bis(methylthio)-2-nitroethene C₃H₆N₂O₂S₂ 166.22 g/mol Nitroethylene core with bis(methylthio) groups; high electrophilicity. Key intermediate in MCRs for spirooxindoles, imidazopyridines, and thiazolopyridinones .
1,1-bis(methylthio)ethane C₄H₁₀S₂ 122.25 g/mol Ethane backbone with bis(methylthio) substituents; stable thioether. Used in synthesis of sulfur-containing ligands and as a precursor for agrochemicals .
2-Chloro-1,1-bis(methylthio)-1-octene C₉H₁₇ClS₂ 233.40 g/mol Chlorinated alkene with bis(methylthio) groups; enhanced reactivity due to Cl substituent. Potential use in cross-coupling reactions or as a building block for functional materials .

Key Comparative Insights :

Reactivity and Electrophilicity: 1,1-bis(methylthio)-2-nitroethene exhibits exceptional electrophilicity due to the nitro group, enabling reactions with diamines or cysteamine to form heterocyclic ketene aminals (HKAs) for spirooxindole and imidazopyridine derivatives . In contrast, 1,1-bis(methylthio)ethane lacks this reactivity, serving instead as a stable sulfur donor . The heptene and octene analogs may show regioselective alkene reactivity, but their applications are less documented compared to nitroethene derivatives.

Synthetic Utility: Nitroethene derivatives dominate in MCRs for drug discovery. Chlorinated analogs like 2-chloro-1,1-bis(methylthio)-1-octene may facilitate Suzuki-Miyaura couplings, though evidence is sparse .

Stability and Handling :

  • 1,1-bis(methylthio)ethane (CAS 7379-30-8) is commercially available and stable under ambient conditions, whereas nitroethene derivatives require careful handling due to their nitro group’s sensitivity .

Research Findings and Gaps

  • Its properties and applications must be extrapolated from shorter-chain analogs.
  • 1,1-bis(methylthio)-2-nitroethene is extensively studied for synthesizing bioactive heterocycles, with optimized protocols achieving yields up to 87% under reflux conditions .
  • Structural modifications (e.g., chain length, substituents like Cl or NO₂) significantly alter reactivity. For instance, nitro groups enhance electrophilicity, while chlorine may introduce steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.